
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid typically involves the following steps:
Oxidation of 2,3,5-trimethylpyridine: 2,3,5-trimethylpyridine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid solution to form 2,3,5-trimethylpyridine-N-oxide.
Rearrangement and Hydrolysis: The N-oxide is then reacted with acetic anhydride to obtain 3,5-dimethyl-2-hydroxymethylpyridine via rearrangement and hydrolysis.
Formation of the Butanoic Acid Moiety: The hydroxymethylpyridine is further reacted with appropriate reagents to introduce the butanoic acid moiety at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
化学反应分析
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3,5-Dimethylpyridine: A simpler pyridine derivative with similar structural features.
2-(3,5-Dimethylpyridin-2-yl)methanol: A related compound with a hydroxymethyl group instead of a butanoic acid moiety.
5-Methoxy-2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole: A compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is unique due to its specific combination of a pyridine ring with a butanoic acid moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyridin-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)10(12(14)15)11-9(4)5-8(3)6-13-11/h5-7,10H,1-4H3,(H,14,15) |
InChI 键 |
DNHWYZKBDSHJKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(C(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


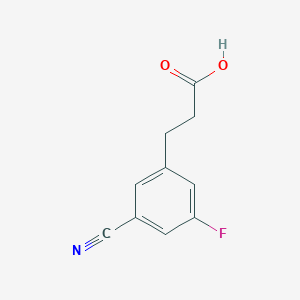
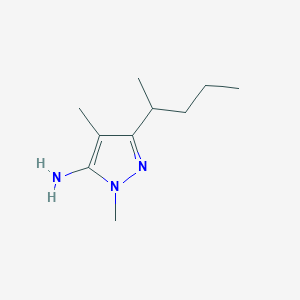
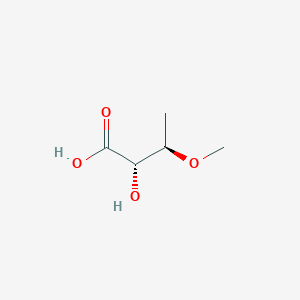
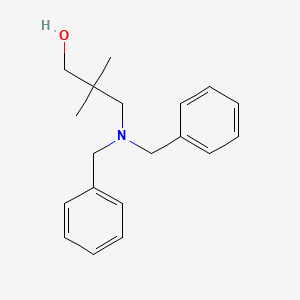
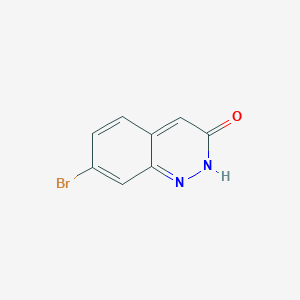
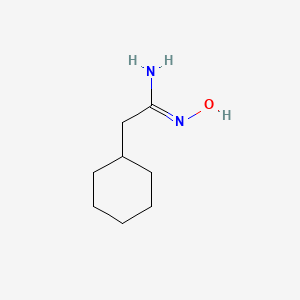
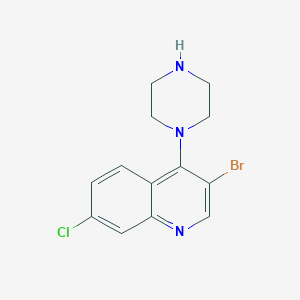

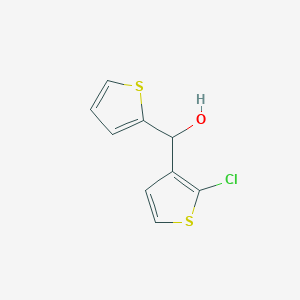

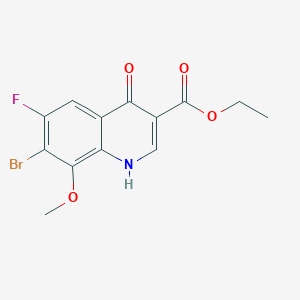
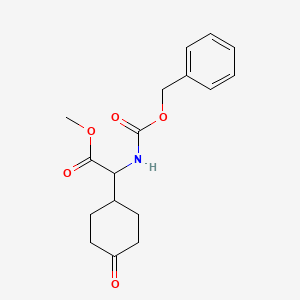
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)

